alpha-Gliadin (43-49)

概要

説明

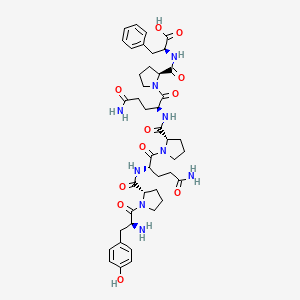

Alpha-Gliadin (43-49) is a peptide sequence derived from alpha-gliadin, a protein found in wheat gluten. This peptide sequence is known for its immunogenic properties, particularly in individuals with celiac disease. Celiac disease is an autoimmune disorder where the ingestion of gluten leads to damage in the small intestine. Alpha-Gliadin (43-49) is one of the key peptides that trigger this immune response .

準備方法

Synthetic Routes and Reaction Conditions

Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of alpha-Gliadin (43-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .

化学反応の分析

Types of Reactions

Alpha-Gliadin (43-49) primarily undergoes hydrolysis and deamidation reactions. Hydrolysis involves the cleavage of peptide bonds, while deamidation converts glutamine residues to glutamic acid, which can enhance the immunogenicity of the peptide .

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Deamidation: Often occurs under mildly acidic conditions or through the action of tissue transglutaminase.

Major Products Formed

The major products formed from the hydrolysis of alpha-Gliadin (43-49) are smaller peptide fragments. Deamidation results in the conversion of glutamine residues to glutamic acid, altering the peptide’s immunogenic properties .

科学的研究の応用

Celiac Disease Research

Pathophysiology of Celiac Disease

Celiac disease (CD) is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. Alpha-gliadin peptides, particularly the 43-49 sequence, are known to activate tissue transglutaminase (tTG), leading to the deamidation of gluten peptides, which enhances their immunogenicity. This process contributes to the inflammatory response observed in CD patients .

Immune Response Activation

Studies have shown that alpha-gliadin (43-49) can induce intracellular calcium mobilization and activate tTG in enterocytes. This activation is critical for the presentation of gliadin-derived peptides to T cells, which perpetuates the autoimmune response characteristic of celiac disease .

Immunological Applications

Antigen Presentation

Research indicates that alpha-gliadin (43-49) plays a crucial role in antigen presentation within enterocytes. The peptide's ability to co-localize with late endosome markers suggests its involvement in the internalization and processing necessary for T cell activation in celiac disease . This mechanism highlights its potential as a target for therapeutic interventions aimed at modulating immune responses.

Therapeutic Targets

Given its immunogenic properties, alpha-gliadin (43-49) has been explored as a target for developing therapies that could desensitize individuals with celiac disease. Approaches include modifying the peptide to reduce its immunogenicity or using it in vaccines designed to induce tolerance .

Food Science Applications

Gluten-Free Products Development

Understanding the specific sequences within gliadins that trigger immune responses allows food scientists to develop gluten-free products that are safe for individuals with celiac disease. By identifying and removing or modifying these immunogenic peptides, manufacturers can create products that minimize adverse reactions while maintaining desirable sensory qualities .

Protein Functionality in Baking

Alpha-gliadins contribute to the viscoelastic properties of dough, influencing texture and structure in baked goods. Research into their functionality can help improve gluten-free formulations by mimicking these properties using alternative proteins or modified starches .

Case Studies and Research Findings

作用機序

Alpha-Gliadin (43-49) exerts its effects by interacting with the immune system. In individuals with celiac disease, this peptide binds to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This interaction triggers an immune response, leading to the activation of T cells and the production of inflammatory cytokines. The resulting inflammation damages the intestinal lining .

類似化合物との比較

Similar Compounds

Gamma-Gliadin (31-43): Another immunogenic peptide from gliadin, known for its role in celiac disease.

Omega-Gliadin: A different class of gliadin proteins, also implicated in gluten-related disorders.

Uniqueness

Alpha-Gliadin (43-49) is unique due to its specific sequence and its strong association with celiac disease. While other gliadin peptides also contribute to the disease, alpha-Gliadin (43-49) is one of the most studied and well-characterized .

生物活性

Alpha-gliadin (43-49) is a peptide derived from the gliadin fraction of gluten, which is known for its significant role in celiac disease (CD) and its immunogenic properties. This article explores the biological activity of alpha-gliadin (43-49), focusing on its mechanisms of action, interactions with immune cells, and implications in celiac disease.

Overview of Alpha-Gliadin (43-49)

Alpha-gliadins are a group of prolamins found in wheat and other grains. The specific peptide sequence alpha-gliadin (43-49) has garnered attention due to its potential role in triggering immune responses in individuals with celiac disease. This peptide is part of a larger family of gliadin peptides that can provoke T cell responses, which are central to the pathogenesis of CD.

Biological Mechanisms

-

Immune Activation :

- Alpha-gliadin (43-49) interacts with antigen-presenting cells, leading to the activation of T cells. Research indicates that this peptide can stimulate T cell responses by binding to specific HLA-DQ molecules, which present the peptide to T cells, thereby initiating an immune response against gluten .

-

Endocytic Trafficking :

- Studies have shown that gliadin peptides, including alpha-gliadin (43-49), are internalized by enterocytes through endocytosis. Once inside the cells, these peptides can affect vesicle trafficking and maturation, particularly by delaying the transport of endocytic vesicles, which may enhance prolonged signaling through receptors like the epidermal growth factor receptor (EGFR) .

- Cytokine Production :

Case Study 1: Immune Response in Celiac Disease

A study investigated the immune response elicited by alpha-gliadin (43-49) in patients with celiac disease. It was found that this peptide could induce significant T cell proliferation and cytokine release when presented by HLA-DQ2 molecules. The findings suggest that alpha-gliadin (43-49) is a potent immunogenic component contributing to the pathogenesis of CD .

Case Study 2: Endocytic Pathways

Research utilizing Caco-2 cell lines demonstrated that alpha-gliadin (43-49) localized within early endosomes, affecting their maturation and leading to sustained activation of EGFR pathways. This prolonged activation may contribute to cellular proliferation and altered intestinal barrier function observed in celiac patients .

Data Tables

| Peptide Sequence | Molecular Weight | Immunogenic Potential | Associated Cytokines |

|---|---|---|---|

| Alpha-Gliadin (43-49) | 875.43 Da | High | IL-15, COX-2 |

| P31-43 | 4,000 Da | Very High | IL-15 |

| 33-mer | 3,200 Da | Extremely High | IFN-γ |

Conclusions

Alpha-gliadin (43-49) plays a critical role in the immunopathology of celiac disease through its ability to activate T cells and modulate immune responses. Its effects on endocytic trafficking and cytokine production highlight its significance as a target for therapeutic interventions aimed at managing celiac disease. Further research is essential to fully elucidate its mechanisms and potential applications in clinical settings.

Future Directions

Future studies should focus on:

- Elucidating the precise molecular mechanisms by which alpha-gliadin (43-49) influences immune responses.

- Investigating potential therapeutic strategies to mitigate its effects in susceptible individuals.

- Exploring dietary modifications or enzyme treatments that could degrade immunogenic gliadin peptides before they trigger an immune response.

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFISQMZJLWFEE-NXBWRCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893903 | |

| Record name | alpha-Gliadin (43-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

876.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107936-65-2 | |

| Record name | alpha-Gliadin (43-49) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107936652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Gliadin (43-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。